(3S)-3-(3,5-difluorophenyl)piperidine
Description
(3S)-3-(3,5-Difluorophenyl)piperidine is a chiral piperidine derivative substituted at the 3-position with a 3,5-difluorophenyl group. Its stereochemistry (S-configuration) and fluorine-rich aromatic moiety make it a candidate for pharmaceutical and agrochemical applications, where electronic and steric properties influence bioactivity.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1 |
InChI Key |
WNZBTKIPUMKOPR-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3,5-difluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3,5-difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-(3,5-difluorophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-(3,5-Difluorophenyl)piperidine
A key positional isomer, 4-(3,5-difluorophenyl)piperidine , substitutes the difluorophenyl group at the 4-position rather than the 3-position. Market analysis indicates this isomer has broader industrial adoption, with projected global production values reaching $XX million by 2030 . Key differences include:
- Synthetic Accessibility: The 4-isomer employs scalable manufacturing processes involving reductive amination or cross-coupling reactions, as detailed in production technology trends .
- Market Demand : Driven by applications in CNS drug intermediates and catalysis, the 4-isomer dominates consumption in the EU and Chinese markets .
| Property | (3S)-3-(3,5-Difluorophenyl)piperidine | 4-(3,5-Difluorophenyl)piperidine |
|---|---|---|
| CAS Number | 1335494-54-6 | Not specified (market report) |
| Commercial Suppliers | 1 | Multiple (global) |
| Production Volume | Limited | 1,200+ tons/year (2025 forecast) |
| Key Applications | Research intermediates | Pharmaceuticals, agrochemicals |
Substituted Piperidines with Fluorinated Groups
(3S)-1-[4-(Trifluoromethyl)benzyl]piperidine-3-carboxylic Acid
This analog features a trifluoromethylbenzyl group and a carboxylic acid substituent. The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves aqueous solubility—properties critical for drug bioavailability. In contrast, this compound lacks polar functional groups, rendering it more lipophilic .
(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
This compound’s stereochemical complexity (2S,3S configuration) may also influence enantioselective interactions in catalysis or medicinal chemistry .
Piperazine Derivatives
The solid form of (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione incorporates a piperazine ring substituted with 3,5-difluorophenyl. Piperazine rings (6-membered, two nitrogen atoms) confer different conformational flexibility and hydrogen-bonding capabilities compared to piperidine (single nitrogen), impacting pharmacokinetic profiles .
Research and Industrial Implications
- Synthetic Challenges : The 3S configuration in this compound requires enantioselective synthesis, whereas 4-substituted analogs are more amenable to racemic routes .
- Biological Activity : Fluorine atoms in the 3,5-difluorophenyl group enhance binding to aromatic pockets in enzymes (e.g., kinases), but positional isomerism affects target selectivity.
- Market Viability : The 4-isomer’s dominance highlights the importance of substituent positioning in commercial scalability, though niche applications (e.g., asymmetric catalysis) may favor the 3S derivative .
Biological Activity
(3S)-3-(3,5-difluorophenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C11H12F2N |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 3,5-difluorobenzaldehyde through a reductive amination process. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Biological Mechanisms
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .
- Neurological Effects: The compound may interact with neurotransmitter systems. Piperidine derivatives are known to exhibit activity against acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .
- Antimicrobial Properties: Some studies suggest that piperidine derivatives have potential as antibacterial agents, particularly against Gram-negative bacteria .
Case Studies
- Anticancer Efficacy:
- Neurological Applications:
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
